

Physical and chemical properties of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tris(4-trifluoromethylphenyl)phosphine</i>
Cat. No.:	B088308

[Get Quote](#)

An In-depth Technical Guide to **Tris(4-trifluoromethylphenyl)phosphine**

Introduction

Tris(4-trifluoromethylphenyl)phosphine is an organophosphorus compound frequently utilized as a ligand in organometallic chemistry and catalysis. Its trifluoromethyl-substituted phenyl groups confer unique electronic properties, influencing the reactivity and stability of the metal complexes it forms. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and professionals in drug development.

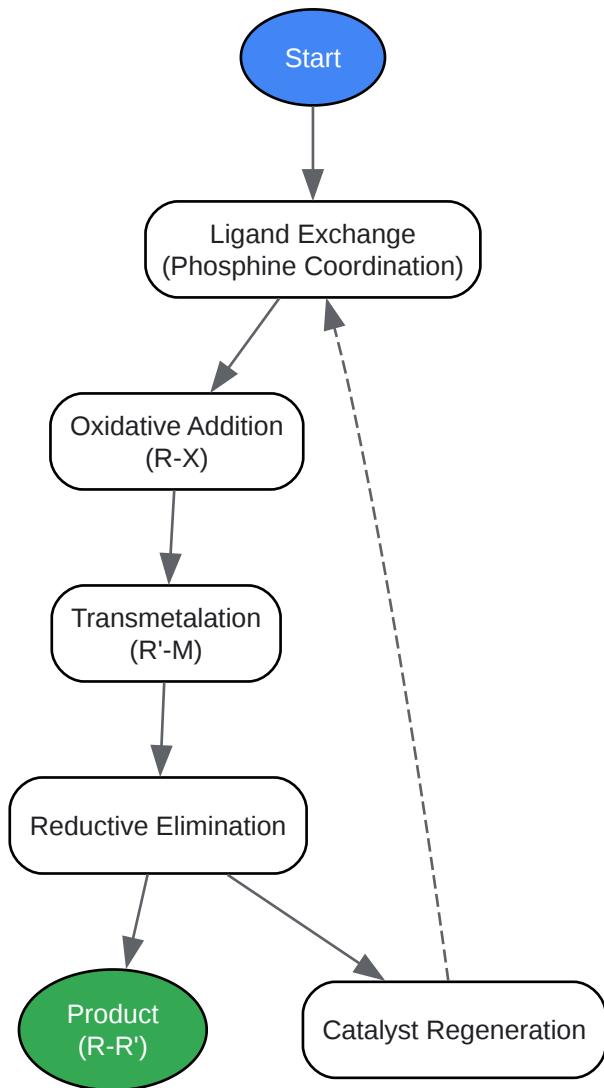
Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Tris(4-trifluoromethylphenyl)phosphine** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₁ H ₁₂ F ₉ P	[1] [2] [3] [4]
Molecular Weight	466.28 g/mol	[1] [4]
Appearance	White to light yellow crystalline powder or solid.	[1] [3] [5] [6]
Melting Point	70-75 °C	[1] [4]
Boiling Point	382.8 ± 42.0 °C (Predicted)	[1] [4]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol, and insoluble in water.	[1]
CAS Number	13406-29-6	[1] [3] [4]
InChI	1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29,30)/h1-12H	[1] [2]
SMILES	FC(F) (F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F	[1] [3]

Spectral Data

- ¹⁹F NMR: The ¹⁹F NMR spectrum of **Tris(4-trifluoromethylphenyl)phosphine** is a key analytical tool for its characterization.[\[7\]](#) A signal at approximately -63 ppm is characteristic of the trifluoromethyl group in this compound.[\[8\]](#)
- ³¹P NMR: The ³¹P NMR spectrum provides information about the phosphorus environment.
- ¹H and ¹³C NMR: Standard proton and carbon NMR are used to confirm the structure of the aromatic rings.

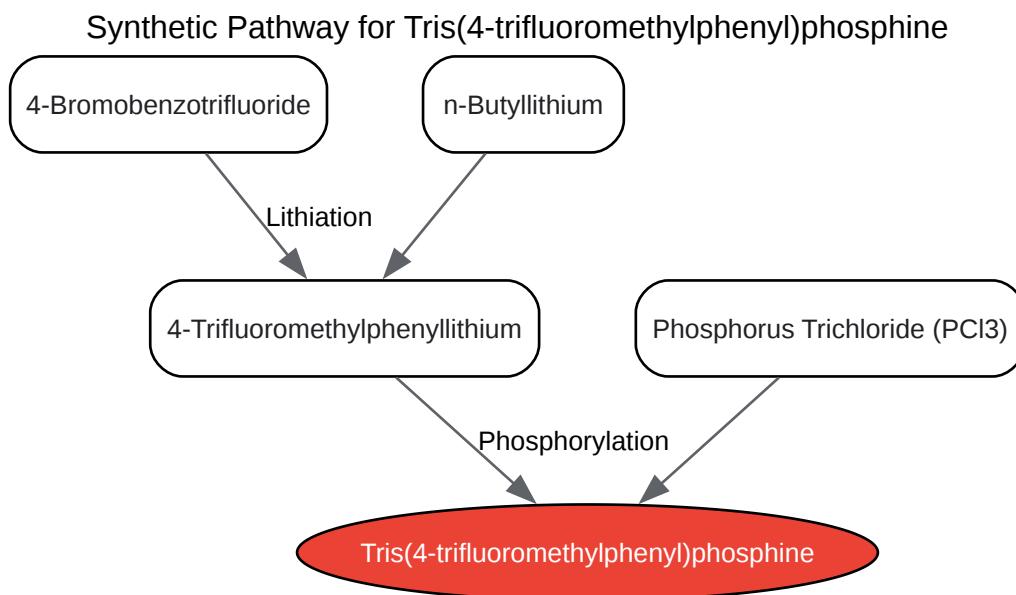

Reactivity and Applications

Tris(4-trifluoromethylphenyl)phosphine is primarily used as a ligand in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl groups decrease the electron density on the phosphorus atom, which in turn affects the catalytic activity of the metal center. It is a suitable ligand for a variety of coupling reactions, including:

- Buchwald-Hartwig Cross-Coupling[9]
- Heck Reaction[9]
- Hiyama Coupling[9]
- Negishi Coupling[9]
- Sonogashira Coupling[9]
- Stille Coupling[9]
- Suzuki-Miyaura Coupling[9]

The general workflow for such a reaction is depicted below.

General Catalytic Cross-Coupling Cycle


[Click to download full resolution via product page](#)

Caption: Generalized workflow for a transition metal-catalyzed cross-coupling reaction.

Experimental Protocols

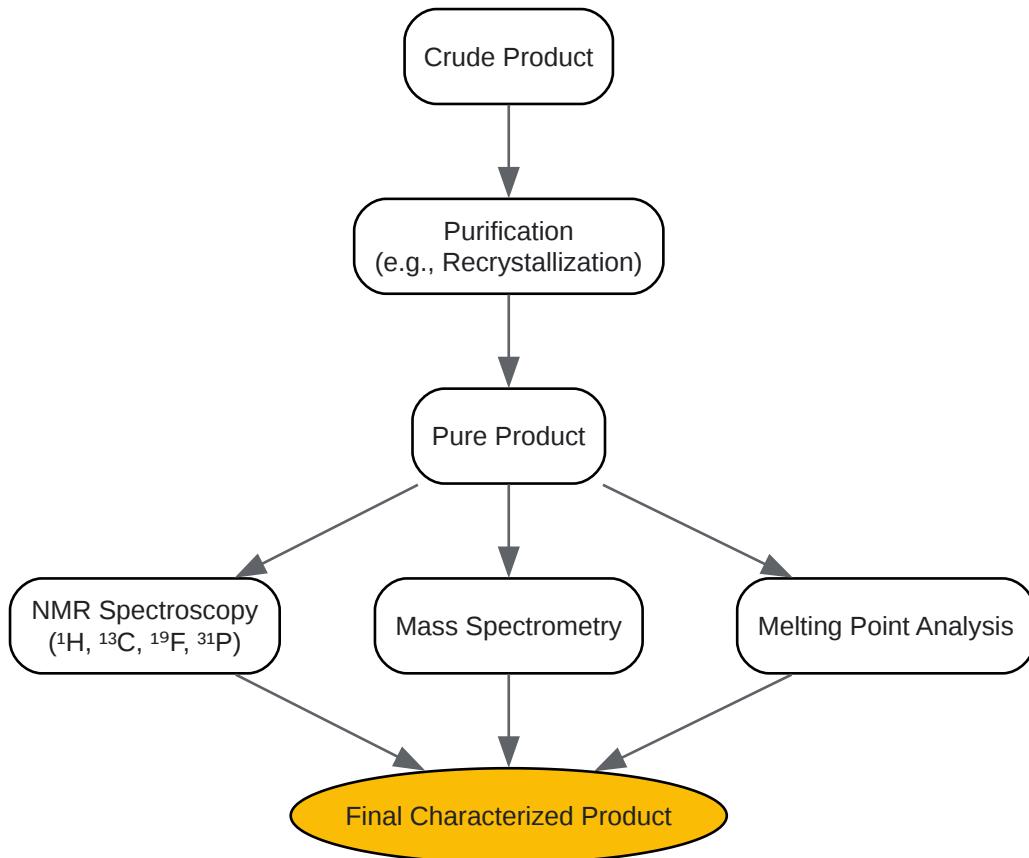
Synthesis of Tris(4-trifluoromethylphenyl)phosphine

A common method for the synthesis of arylphosphines involves the reaction of an organometallic reagent with a phosphorus halide.[10] The following is a generalized protocol for the synthesis of **Tris(4-trifluoromethylphenyl)phosphine**.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route for **Tris(4-trifluoromethylphenyl)phosphine**.

Methodology:


- Preparation of the Organolithium Reagent: 4-Bromobenzotrifluoride is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). An equimolar amount of n-butyllithium is added dropwise to the solution, leading to the formation of 4-trifluoromethylphenyllithium.
- Reaction with Phosphorus Trichloride: To the freshly prepared organolithium reagent, one-third of a molar equivalent of phosphorus trichloride (PCl₃), dissolved in the same dry solvent, is added slowly while maintaining the low temperature.

- **Quenching and Workup:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to yield **Tris(4-trifluoromethylphenyl)phosphine** as a crystalline solid.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

Analytical Workflow for Product Characterization

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of **Tris(4-trifluoromethylphenyl)phosphine**.

Safety Information

Tris(4-trifluoromethylphenyl)phosphine should be handled with appropriate safety precautions. It is classified with the following hazard statements:

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]

- H335: May cause respiratory irritation.
- H413: May cause long-lasting harmful effects to aquatic life.[\[5\]](#)[\[11\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE price,buy TRIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE - chemicalbook [chemicalbook.com]
- 2. PubChemLite - Tris(4-trifluoromethylphenyl)phosphine (C21H12F9P) [pubchemlite.lcsb.uni.lu]
- 3. Tris(4-trifluoromethylphenyl)phosphine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. トリス[4-(トリフルオロメチル)フェニル]ホスフィン | Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | 東京化成工業株式会社 [tcichemicals.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. Tris(4-trifluoromethylphenyl)phosphine 97 13406-29-6 [sigmaaldrich.com]
- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tris[4-(trifluoromethyl)phenyl]phosphine | 13406-29-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]

- To cite this document: BenchChem. [Physical and chemical properties of Tris(4-trifluoromethylphenyl)phosphine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088308#physical-and-chemical-properties-of-tris-4-trifluoromethylphenyl-phosphine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com